Imidazo[4,5,1-HI]indazole
Description
Properties
CAS No. |
65505-39-7 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
2,4,5-triazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-6-4-10-11-5-9-7(3-1)8(6)11/h1-5H |
InChI Key |
QPHDDQPXIJZGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CN3N=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminobenzylamine with Carbonyl Compounds
A common route to synthesize this compound involves the condensation of 2-aminobenzylamine derivatives with suitable carbonyl compounds. This method facilitates the formation of the imidazoindazole core through intramolecular cyclization reactions under acidic or neutral conditions.
-
- Use of acidic aqueous media such as hydrochloric acid solutions.
- Formaldehyde or other aldehydes as carbonyl sources.
- Ambient or slightly elevated temperatures.
- Reaction times ranging from hours to overnight stirring to ensure completion.
Mechanistic Insight:
The condensation proceeds via the formation of azolylmethanol intermediates, which undergo cyclization to yield the fused heterocyclic system. The reaction pathway often involves hemiaminal intermediates that can be isolated or characterized by NMR and crystallography.
Acid-Mediated Formaldehyde Addition to Indazoles
Research on the addition of formaldehyde to indazole derivatives under acidic conditions reveals the formation of azolylmethanol intermediates that are crucial for further cyclization to imidazoindazole structures.
-
- Suspension of indazole derivatives in 30% hydrochloric acid.
- Addition of 30% aqueous formaldehyde solution in stoichiometric amounts.
- Stirring at room temperature for 1 hour or longer.
- Subsequent addition of water to precipitate the product.
- Isolation by filtration and crystallization from suitable solvents.
Detailed Experimental Procedure and Analysis
| Step | Reagents and Conditions | Observations and Notes |
|---|---|---|
| 1 | Indazole (42 mmol) suspended in 30 mL of 30% HCl | Indazole is insoluble, forming a suspension |
| 2 | Addition of 3.85 mL of 30% aqueous formaldehyde (42 mmol) | Reaction mixture stirred overnight at room temperature |
| 3 | Addition of 30 mL water after 1 hour | Precipitation of product occurs |
| 4 | Filtration of precipitate | Solid collected for further purification |
| 5 | Crystallization from specified solvents (e.g., boiling water or organic solvents) | Crystals suitable for X-ray analysis obtained |
| 6 | Characterization by NMR and solid-state NMR (CPMAS) | Confirmation of product structure and purity |
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acidic formaldehyde condensation | Indazole derivatives + formaldehyde | 30% HCl, room temp, overnight stirring | Simple, direct, yields crystalline products | Sensitive to substituents, possible hydrolysis/decomposition |
| Metal-catalyzed amidation/cyclization (related heterocycles) | 2-halo-3-acylaminopyridines + amines + aldehydes | Pd or Cu catalyst, specific ligands, elevated temp | Regioselective, diverse substituents | Toxic catalysts, harsh conditions, longer times |
| Zn/HCl reduction + aldehyde cyclization (related heterocycles) | Nitro-substituted pyridines + Zn/HCl + aldehydes | Aqueous IPA, 80 °C, minutes to hours | Green chemistry, rapid, good yields | Not yet applied to imidazoindazole specifically |
In-Depth Research Findings and Mechanistic Insights
- The reaction of indazole with formaldehyde in aqueous acid proceeds via protonated intermediates that form azolylmethanol species.
- These intermediates can exist in tautomeric forms, influencing the course of cyclization.
- The reaction mechanism involves initial nucleophilic attack on formaldehyde, followed by intramolecular cyclization and dehydration steps to form the fused imidazoindazole ring.
- Substituent effects (e.g., nitro groups) modulate the stability of intermediates and the final product yield.
- Crystallographic and NMR studies confirm the structural assignments and provide insight into the electronic environment of the fused ring system.
Chemical Reactions Analysis
Types of Reactions: Imidazo[4,5,1-HI]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives of this compound can be used as substrates for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Properties
Imidazo[4,5,1-HI]indazole derivatives have been investigated for their therapeutic potential against various diseases. The following are key areas where these compounds have shown promise:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of this compound derivatives. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that specific derivatives were effective against Bacillus cereus and Escherichia coli, with varying degrees of sensitivity observed between the two bacterial types .
- Anticancer Activity : The compound has been explored for its anticancer effects, particularly in the context of leukemia. In vivo studies involving xenograft models have shown that this compound derivatives can inhibit tumor growth effectively. For example, a derivative demonstrated a significant reduction in tumor size in models implanted with HL-60 cells, indicating its potential as an anti-leukemic agent .
- Antiparasitic Activity : Research has also focused on the antiparasitic properties of this compound derivatives. Some compounds have shown efficacy against Leishmania species, with IC50 values indicating their potency as potential treatments for leishmaniasis. These findings suggest that modifications to the this compound structure can enhance its biological activity against parasitic infections .
Synthesis and Structure-Activity Relationship
The synthesis of this compound derivatives typically involves multi-step organic reactions. The structure-activity relationship (SAR) studies are crucial for understanding how different substituents affect biological activity.
Table 1: Synthesis Methods and Yield
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| Derivative A | Condensation reaction with hydrazine | 85 | Antimicrobial |
| Derivative B | Palladium-catalyzed coupling | 75 | Anticancer |
| Derivative C | N-alkylation followed by cyclization | 70 | Antiparasitic |
Case Study 1: Antimicrobial Efficacy
A recent study explored the efficacy of several this compound derivatives against common bacterial strains. The results indicated that modifications at the 2-position significantly enhanced antibacterial activity. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against Staphylococcus aureus.
Case Study 2: Anticancer Potential in Leukemia Models
In vivo experiments were conducted using a murine model of acute myeloid leukemia (AML). Compounds derived from this compound were administered at various dosages. Results showed a dose-dependent reduction in tumor volume compared to control groups treated with standard chemotherapy agents.
Mechanism of Action
The mechanism of action of Imidazo[4,5,1-HI]indazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist . These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Indazole: A bicyclic compound consisting of fused benzene and pyrazole rings, used in medicinal chemistry.
Uniqueness: Imidazo[4,5,1-HI]indazole is unique due to its fused ring system, which combines the properties of both imidazole and indazole. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Q & A
How can factorial design methodologies optimize the synthesis of Imidazo[4,5,1-HI]indazole?
Answer:
Factorial design allows systematic exploration of multiple variables (e.g., temperature, solvent ratio, catalyst concentration) to identify optimal reaction conditions. For example, a 2<sup>3</sup> factorial design (three factors at two levels each) can evaluate interactions between variables, reducing the number of experiments required while maximizing data output . Researchers can use statistical tools like ANOVA to analyze the significance of each factor. A quasi-experimental approach (e.g., pretest/posttest designs) can further validate synthetic yields or purity, as demonstrated in studies involving similar heterocyclic compounds (Table 1) .
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 1.0 | 2.5 |
| Reaction Time (h) | 6 | 12 |
What advanced techniques resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
Conflicting NMR or mass spectrometry data often arise from tautomerism or solvate formation. Researchers should:
- Perform variable-temperature NMR to identify dynamic equilibria .
- Compare computational predictions (DFT calculations) with experimental spectra to validate structures .
- Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species, as seen in studies of imidazo-phenanthroline derivatives (e.g., MFCD34165569, C20H12N4O2) .
How do quasi-experimental designs enhance the evaluation of biological activity in this compound?
Answer:
Quasi-experimental designs (e.g., non-randomized control groups) allow researchers to assess biological activity under real-world constraints. For instance:
- Pretest/posttest frameworks measure changes in cytotoxicity or enzyme inhibition before and after compound administration .
- Longitudinal studies track dose-response relationships over time, minimizing confounding variables like batch-to-batch variability.
- Blinded analysis ensures objectivity, as applied in studies of 2-hydrazinylimidazole derivatives for antimicrobial activity .
What role does AI-driven simulation play in predicting this compound’s reactivity?
Answer:
AI-integrated platforms like COMSOL Multiphysics enable:
- Virtual screening of reaction pathways to prioritize high-yield syntheses .
- Molecular dynamics simulations to predict stability under varying pH or temperature conditions.
- Automated data analysis to identify outliers in kinetic studies, reducing human bias. For example, AI models trained on NIST Chemistry WebBook data achieved >90% accuracy in predicting imidazole derivative properties .
How can researchers ensure data integrity in large-scale studies of this compound?
Answer:
- Encrypted databases with role-based access controls prevent unauthorized data manipulation .
- Blockchain-backed audit trails timestamp experimental modifications, ensuring reproducibility.
- Meta-analysis frameworks reconcile discrepancies across studies by standardizing protocols (e.g., solvent purity thresholds, instrumentation calibration) .
What ontological frameworks guide hypothesis formulation for this compound’s mechanism of action?
Answer:
Researchers must align experimental design with epistemological goals:
- Positivist approaches assume a single measurable reality (e.g., quantifying binding affinity via SPR).
- Constructivist frameworks explore contextual interactions (e.g., solvent effects on tautomeric states) .
- Mixed-methods studies combine computational predictions (e.g., PISTACHIO database) with empirical validation to address complex phenomena .
How do synthetic route feasibility tools improve this compound research?
Answer:
Tools like BKMS_METABOLIC and REAXYS apply heuristic scoring to prioritize routes based on:
- Plausibility thresholds (e.g., Min. plausibility = 0.01) .
- Step economy and safety (e.g., avoiding hazardous intermediates).
- Scalability predictions , critical for transitioning from milligram to gram-scale synthesis.
What methodologies validate the environmental stability of this compound?
Answer:
- Accelerated degradation studies expose the compound to UV light, humidity, and oxidative stress.
- LC-MS/MS monitoring tracks decomposition products (e.g., imidazole ring cleavage).
- Lifecycle assessment (LCA) models environmental impact, aligning with CRDC subclass RDF2050107 (powder/particle technology) .
How can researchers address reproducibility challenges in this compound studies?
Answer:
- Open-source protocols standardize instrumentation settings (e.g., NMR shimming parameters).
- Interlaboratory comparisons identify systemic errors (e.g., calibration drift).
- Machine learning flags anomalies in published datasets, as demonstrated in meta-analyses of benzodiazepine analogs .
What advanced characterization techniques differentiate this compound polymorphs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
